molecular formula C23H27N5O3 B5067602 N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide

N-(1-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide

Cat. No.: B5067602
M. Wt: 421.5 g/mol
InChI Key: TUYGPMOQNKKDAD-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Piperidine is a six-membered ring with one nitrogen atom, which is a key structure in many pharmaceuticals.


Synthesis Analysis

The synthesis of oxazole derivatives often involves the cyclodehydration of appropriate precursors . For instance, the acylation of 2-amino-1-phenylethanone with acetyl chloride can form an intermediate, which upon cyclodehydration in sulfuric acid leads to the formation of an oxazole derivative .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Oxazole rings can undergo a variety of reactions, including substitutions, depending on the substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, oxazoles are generally stable and have a boiling point of 69 °C .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is acting. Many oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities .

Properties

IUPAC Name

N-[2-[1-(4-methyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-17-22(31-16-24-17)23(30)27-14-11-19(12-15-27)28-20(10-13-25-28)26-21(29)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10,13,16,19H,5,8-9,11-12,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYGPMOQNKKDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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